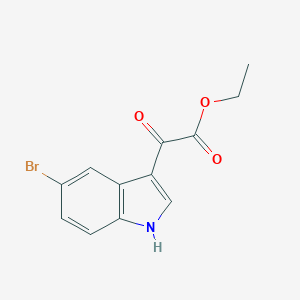

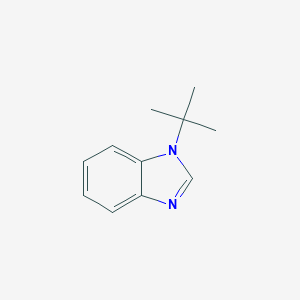

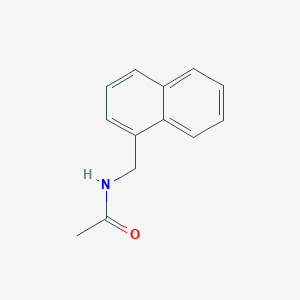

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a chemical compound that can be synthesized through various organic reactions involving indoles. Although the specific compound is not directly mentioned in the provided papers, similar compounds with indole moieties have been synthesized and characterized, indicating the potential methods and properties that could be associated with ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate.

Synthesis Analysis

The synthesis of related indole-containing compounds typically involves the formation of C(sp(2))-C(sp(3)) bonds. For instance, the activation of ethyl bromofluoroacetate using visible light and Eosin Y catalysis has been reported to couple with indoles, leading to the synthesis of bisindolyl acetate derivatives . This suggests that a similar approach could be employed for the synthesis of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, potentially using a brominated indole as a starting material.

Molecular Structure Analysis

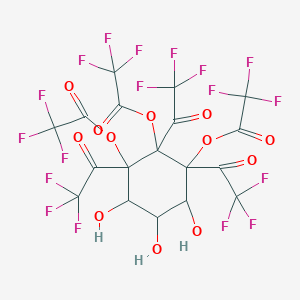

The molecular structure of compounds similar to ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate has been elucidated using techniques such as NMR, IR, and mass spectral studies, and in some cases, confirmed by single crystal X-ray diffraction . These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Indole derivatives are known to participate in various chemical reactions. For example, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was prepared using an aza-alkylation/intramolecular Michael cascade reaction . This indicates that the bromo-indolyl moiety in ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate could also undergo similar nucleophilic substitution reactions, potentially leading to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can be inferred from related compounds. For instance, the crystal structure of a similar compound exhibited several C–H···O intermolecular interactions, contributing to a three-dimensional architecture . The presence of bromine in the molecule would likely increase its molecular weight and could influence its reactivity due to the bromine's ability to participate in electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Anti-Corrosion Application

- Summary : The compound has been evaluated for its potential as a corrosion inhibitor .

- Methods : Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS .

- Results : The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M .

Antimicrobial Application

- Summary : The compound has been tested for its antimicrobial properties .

- Methods : Its antimicrobial prowess was ascertained against a spectrum of bacterial and fungal pathogens viz., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans and Aspergillus niger, leveraging the disc diffusion method and using Gentamicin as a reference standard .

- Results : The compound outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .

Antioxidant Application

Eigenschaften

IUPAC Name |

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQBKBPIDKCCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376912 |

Source

|

| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

CAS RN |

17826-11-8 |

Source

|

| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)